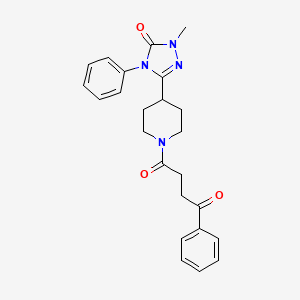

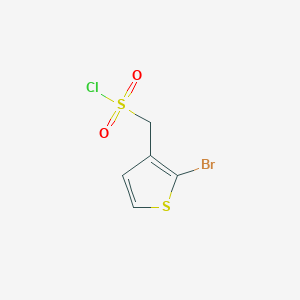

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide, also known as BDDIB, is a chemical compound that is widely used in scientific research. BDDIB is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, BDDIB can increase the levels of endocannabinoids in the body, which can have various therapeutic effects.

Applications De Recherche Scientifique

Electrophilic Iododestannylation in Radiolabeling

- The compound was used in the synthesis of a radioiodinated compound for malignant melanoma. Optimal conditions for radiochemical yield and purity were identified, highlighting its potential in radiopharmaceutical applications (Farouk & Taha, 2011).

Novel Crystalline Forms and Medical Applications

- A patent discusses specific crystalline forms of a similar benzamide compound, illustrating its use in treating various disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Synthesis and Cyclization Reactions

- Research on the synthesis of derivatives containing 2-iodobenzamido and 3-(iodoacetamido)benzamido groups from methyl 6-O-allyl-4-azido-2,3-di-O-benzyl-4-deoxy-α-D-galactopyranoside led to the creation of new compounds through radical cyclization reactions (Leal et al., 2009).

Directed Metalation in Synthetic Chemistry

- A study on N-tert-butyl-N-methyl-2-methoxybenzamide demonstrated its use in directed metalation syntheses, showcasing its potential in the creation of complex organic molecules (Reitz & Massey, 1990).

Antifungal Activity

- Benzamides like N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides were synthesized and showed promising antifungal activities against certain phytopathogenic fungal strains (Raffa et al., 2002).

Synthesis and Binding in Receptor Studies

- The synthesis and evaluation of benzamide analogs for imaging sigma-2 receptor status in tumors demonstrated the potential of these compounds in medical imaging (Xu et al., 2005).

Propriétés

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO3S/c1-2-3-9-17(12-8-10-21(19,20)11-12)15(18)13-6-4-5-7-14(13)16/h4-7,12H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTKZHBJZXEBMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2610687.png)

![(2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2610688.png)